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Introduction

Asengeprast (formerly FTO11) is a first-in-class, orally available small molecule inhibitor of the
G protein-coupled receptor 68 (GPR68) with potent anti-inflammatory and antifibrotic
properties.[1][2][3] GPRG68 is a proton-sensing receptor that, when activated by local acidic
conditions resulting from tissue injury and inflammation, triggers downstream signaling
pathways that promote fibrosis.[1][2] By blocking GPR68, Asengeprast represents a promising
therapeutic strategy for a range of fibrotic diseases, including scleroderma, chronic kidney
disease, and potentially liver fibrosis.[1][2][3]

Three-dimensional (3D) organoid models of fibrosis have emerged as powerful preclinical tools
that more accurately recapitulate the complex cellular interactions and microenvironment of
fibrotic tissues compared to traditional 2D cell cultures.[4][5] These models, often derived from
induced pluripotent stem cells (iPSCs) or primary patient cells, can contain various cell types
crucial for the fibrotic process, such as hepatocytes, hepatic stellate cells (HSCs), and immune
cells.[5][6] This document provides detailed application notes and protocols for utilizing
Asengeprast in 3D organoid models of liver fibrosis to evaluate its therapeutic potential.

Mechanism of Action of Asengeprast in Fibrosis
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Asengeprast's primary mechanism of action is the selective inhibition of GPR68.[2] In the
context of fibrosis, this inhibition is expected to disrupt the downstream signaling cascade that
leads to the activation of myofibroblasts, the primary cell type responsible for excessive

extracellular matrix (ECM) deposition.
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Asengeprast inhibits GPR68-mediated pro-fibrotic signaling.

Experimental Protocols

I. Generation of 3D Liver Organoids for Fibrosis Modeling

This protocol is adapted from established methods for generating multicellular human liver

organoids.[4][6]
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Materials:

e Human induced pluripotent stem cells (iPSCs)

o Co-culture of human hepatocytes (e.g., HepG2), hepatic stellate cells (e.g., LX-2), and
macrophages (e.g., THP-1 derived)[7]

o Appropriate cell culture media and supplements

o Extracellular matrix (e.g., Matrigel)

o Ultra-low attachment plates

Protocol:

o Cell Seeding: Co-culture hepatocytes, hepatic stellate cells, and macrophages in a defined
ratio in ultra-low attachment plates to allow for self-assembly into spheroids.

o Organoid Formation: Culture the spheroids for 3-6 days to allow for the formation of compact
3D liver organoids.[7] The medium should be replaced every two days.

» Organoid Maturation: Continue to culture the organoids for an additional period to allow for

maturation and the establishment of cell-cell interactions.
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Workflow for the generation of 3D liver organoids.
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[I. Induction of Fibrosis in 3D Liver Organoids

Fibrosis can be induced in the liver organoids using various stimuli. Two common methods are
treatment with Transforming Growth Factor-beta (TGF-3) or Thioacetamide (TAA).[7]

A. TGF-§ Induced Fibrosis:

e On day 3 of organoid culture, add recombinant human TGF-f31 to the culture medium at a
concentration of 2-10 ng/mL.

o Culture the organoids in the presence of TGF-1 for an additional 2-3 days to induce a
fibrotic phenotype.

B. Thioacetamide (TAA) Induced Fibrosis:

e On day 3 of organoid culture, add TAA to the culture medium at a concentration of 1-10 mM.

[7]
o Culture the organoids in the presence of TAA for an additional 3 days to induce fibrosis.[7]
[ll. Treatment with Asengeprast

e Preparation of Asengeprast Stock Solution: Prepare a stock solution of Asengeprast in a
suitable solvent (e.g., DMSO).

o Treatment: On day 4 of organoid culture (one day after the addition of the fibrotic stimulus),
add Asengeprast to the culture medium at various concentrations (e.g., 0.1, 1, 10 pM).
Include a vehicle control (DMSO).

 Incubation: Continue to culture the organoids in the presence of Asengeprast for an
additional 1-2 days.
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Experimental timeline for Asengeprast treatment.

IV. Endpoint Analysis and Data Presentation

To evaluate the efficacy of Asengeprast in reversing or preventing fibrosis, a variety of
endpoint analyses can be performed.

A. Gene Expression Analysis (QPCR):

» Analyze the expression of key fibrotic markers such as a-smooth muscle actin (a-SMA, gene
name ACTA2), Collagen type | alpha 1 (COL1A1), and Collagen type lll alpha 1 (COL3A1).

[7]

B. Protein Expression Analysis (Western Blot or Immunofluorescence):

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1674166?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674166?utm_src=pdf-body
https://www.benchchem.com/product/b1674166?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647544/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Assess the protein levels of a-SMA and Collagen I.

C. Histological Analysis:

o Perform Picro-Sirius Red staining to visualize collagen deposition.
D. Cytotoxicity Assay:

» Evaluate the viability of the organoids after treatment with Asengeprast using assays such
as the CellTiter-Glo® 3D Cell Viability Assay.

Data Presentation:

Summarize all quantitative data in clearly structured tables for easy comparison between
different treatment groups.

a-SMA COL1A1

. . Collagen ]
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Expected Outcomes

It is hypothesized that treatment with Asengeprast will lead to a dose-dependent reduction in
the expression of fibrotic markers (a-SMA, COL1A1) and a decrease in collagen deposition in
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the 3D liver organoid models of fibrosis. These results would provide strong preclinical
evidence for the therapeutic potential of Asengeprast in treating liver fibrosis.

Conclusion

The combination of Asengeprast's targeted mechanism of action and the physiological
relevance of 3D organoid models provides a powerful platform for investigating its antifibrotic
efficacy. The protocols outlined in this document offer a comprehensive framework for
researchers to evaluate Asengeprast and other GPR68 inhibitors in a human-relevant,
preclinical setting, thereby accelerating the development of novel therapies for fibrotic
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Certa’s SSc treatment candidate FT011 now known as asengeprast - Scleroderma
Queensland [scleroderma.org.au]

e 2. medrxiv.org [medrxiv.org]

» 3. Asengeprast - Wikipedia [en.wikipedia.org]
o 4. researchgate.net [researchgate.net]

e 5. mdpi.com [mdpi.com]

e 6. Generation of Multicellular 3D Liver Organoids From Induced Pluripotent Stem Cells as a
Tool for Modelling Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

e 7. Generation of Fibrotic Liver Organoids Using Hepatocytes, Primary Liver Sinusoidal
Endothelial Cells, Hepatic Stellate Cells, and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application of Asengeprast in 3D Organoid Models of
Fibrosis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674166#asengeprast-application-in-3d-organoid-
models-of-fibrosis]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1674166?utm_src=pdf-body
https://www.benchchem.com/product/b1674166?utm_src=pdf-body
https://www.benchchem.com/product/b1674166?utm_src=pdf-body
https://www.benchchem.com/product/b1674166?utm_src=pdf-custom-synthesis
https://www.scleroderma.org.au/news/certas-ssc-treatment-candidate-ft011-now-known-as-asengeprast
https://www.scleroderma.org.au/news/certas-ssc-treatment-candidate-ft011-now-known-as-asengeprast
https://www.medrxiv.org/content/10.1101/2025.02.21.25322641v1
https://en.wikipedia.org/wiki/Asengeprast
https://www.researchgate.net/figure/Organoid-models-of-liver-fibrosis-The-generation-of-liver-organoids-and-liver-fibrosis_fig2_351872674
https://www.mdpi.com/2313-7673/10/10/639
https://pmc.ncbi.nlm.nih.gov/articles/PMC11309960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11309960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10647544/
https://www.benchchem.com/product/b1674166#asengeprast-application-in-3d-organoid-models-of-fibrosis
https://www.benchchem.com/product/b1674166#asengeprast-application-in-3d-organoid-models-of-fibrosis
https://www.benchchem.com/product/b1674166#asengeprast-application-in-3d-organoid-models-of-fibrosis
https://www.benchchem.com/product/b1674166#asengeprast-application-in-3d-organoid-models-of-fibrosis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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